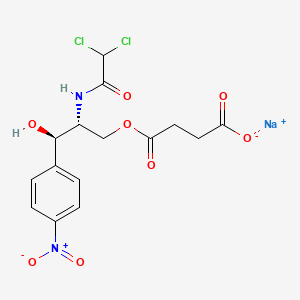
Chloramphenicol succinate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramphenicol succinate (sodium) is a broad-spectrum antibiotic agent used for the treatment of acute and severe infections caused by susceptible bacterial strains . It is an ester prodrug of chloramphenicol, which means it is converted into the active form, chloramphenicol, in the body . Chloramphenicol succinate (sodium) was granted FDA approval on February 20, 1959 .
Preparation Methods
Chloramphenicol succinate (sodium) is synthesized using succinic anhydride and chloramphenicol as raw materials. The esterification reaction is catalyzed by organic amine, resulting in the formation of chloramphenicol succinate . The product is then refined to obtain a high-purity compound . Industrial production methods involve the preparation of chloramphenicol sodium succinate for injection, which is freeze-dried in vials .
Chemical Reactions Analysis
Chloramphenicol succinate (sodium) undergoes various chemical reactions, including hydrolysis, which converts it into the active chloramphenicol . It is also involved in substitution reactions where the succinate group is replaced by other functional groups. Common reagents used in these reactions include sodium hydroxide and other bases . The major product formed from these reactions is chloramphenicol, which is the active antibiotic form .
Scientific Research Applications
Chloramphenicol succinate (sodium) has a wide range of scientific research applications. In chemistry, it is used as a selection agent for transformed cells containing chloramphenicol resistance genes . In biology, it is used for bacterial selection in molecular biology applications . In medicine, it is used to treat serious bacterial infections where less dangerous drugs are ineffective or contraindicated . In industry, it is used in the production of various pharmaceutical formulations .
Mechanism of Action
Chloramphenicol succinate (sodium) is hydrolyzed into the active chloramphenicol in the body . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of bacterial ribosomes, preventing translation and inhibiting protein synthesis . This action stops bacterial growth and exerts its antibiotic effects .
Comparison with Similar Compounds
Chloramphenicol succinate (sodium) is similar to other broad-spectrum antibiotics such as tetracycline and erythromycin . it is unique in its ability to bind to the 23S rRNA of the 50S ribosomal subunit, which is different from the binding sites of other antibiotics . Similar compounds include chloramphenicol, tetracycline, erythromycin, and streptomycin .
Properties
Molecular Formula |
C15H15Cl2N2NaO8 |
|---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1 |
InChI Key |
RPLOPBHEZLFENN-HTMVYDOJSA-M |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
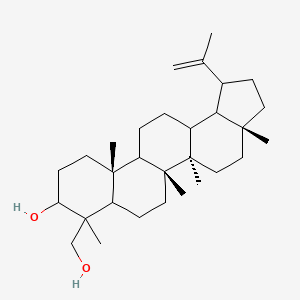
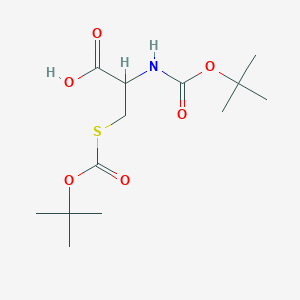
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
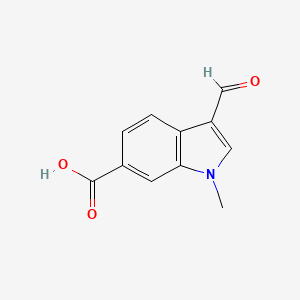
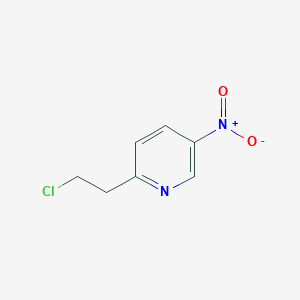
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
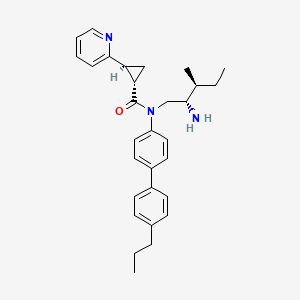
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
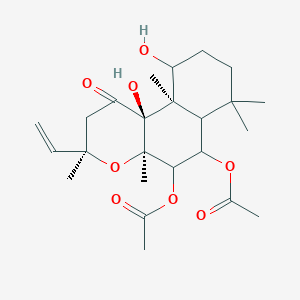
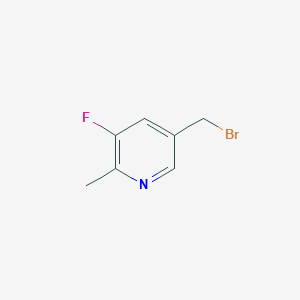

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
